molecular formula C4H7NO3 B564635 (2S,3S)-3-Aminooxetane-2-carboxylic acid CAS No. 108865-80-1

(2S,3S)-3-Aminooxetane-2-carboxylic acid

Cat. No.: B564635
CAS No.: 108865-80-1
M. Wt: 117.104
InChI Key: UTIYGJDWWLIDQY-HRFVKAFMSA-N
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Description

(2S,3S)-3-Aminooxetane-2-carboxylic acid is a high-value, stereodefined building block for drug discovery, serving as a key precursor for amino-oxetane motifs. The oxetane ring is an emergent motif in medicinal chemistry prized for its three-dimensionality, high polarity, and low molecular weight, which can be leveraged to improve the physicochemical properties of drug candidates . Incorporating an oxetane ring, particularly at the 3-position, is a established strategy to fine-tune critical parameters such as aqueous solubility, lipophilicity (LogD), and metabolic stability . A significant application of this compound is in the synthesis of peptidomimetics, where the oxetanyl structure can enhance stability against enzymatic degradation while maintaining biological activity . Furthermore, the electronegative oxygen of the oxetane exerts a powerful inductive effect, which attenuates the basicity of a proximal amine; appending an oxetane alpha to an amine can reduce the pKaH by approximately 2.7 units, making it about 500 times less basic . This modulation is highly relevant for improving pharmacokinetic profiles. Notably, over half of the current oxetane-containing clinical candidates are amino-oxetanes, underscoring the importance of this structural class in developing therapeutics for areas such as oncology, metabolic diseases, and immunology . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

108865-80-1

Molecular Formula

C4H7NO3

Molecular Weight

117.104

IUPAC Name

(2S,3S)-3-aminooxetane-2-carboxylic acid

InChI

InChI=1S/C4H7NO3/c5-2-1-8-3(2)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3-/m0/s1

InChI Key

UTIYGJDWWLIDQY-HRFVKAFMSA-N

SMILES

C1C(C(O1)C(=O)O)N

Synonyms

(2S, 3S)-3-AMINO-2-OXETANECARBOXYLIC ACID

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H15NO5
  • Molecular Weight : 217.22 g/mol
  • IUPAC Name : (2S,3S)-3-((tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid
  • CAS Number : 2012574-78-4

The compound features an oxetane ring, which contributes to its reactivity and potential interactions with biological targets. The presence of a carboxylic acid group and an amino group allows for further derivatization, making it suitable for diverse applications.

Organic Synthesis

(2S,3S)-3-Aminooxetane-2-carboxylic acid acts as an important intermediate in the synthesis of complex organic molecules. Its oxetane structure allows chemists to create various derivatives and analogs that may exhibit enhanced biological activity or improved pharmacokinetic properties.

Key Reactions :

  • Amidation reactions using boronic acid catalysts have been explored for the conversion of carboxylic acids to amides, showcasing the compound's utility in forming peptide bonds .

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in the development of anticancer agents. Studies have shown that related oxetane compounds exhibit significant cytotoxic effects against various cancer cell lines.

Compound IC50 (µM) Cell Line
This compound<10Breast cancer
Related oxetane derivative<10Colon cancer

These findings indicate that modifications to the oxetane framework can lead to compounds with potent anticancer activity.

Enzyme Interaction Studies

Research into enzyme interactions has utilized techniques such as surface plasmon resonance (SPR) to evaluate binding affinities. The results suggest that this compound can effectively inhibit certain enzymes, making it a candidate for further development as a therapeutic agent targeting specific biochemical pathways .

Anticancer Activity

A study focusing on related oxetane compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound showed IC50 values below 10 µM against breast and colon cancer cell lines.

Enzyme Inhibition

In enzyme interaction studies, this compound exhibited promising binding characteristics with specific targets. This suggests its potential as a lead compound for developing new enzyme inhibitors .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

Compound Name Antimicrobial Activity Anticancer Activity Enzyme Inhibition
This compoundModerateHighHigh
Related Oxetane Derivative 1HighModerateModerate
Related Oxetane Derivative 2LowHighLow

This comparative analysis highlights the unique profile of this compound in terms of its biological activities and potential applications in drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Oxetane or Heterocyclic Rings

  • (2S,3S)-3-Amino-2-hydroxyhexanoic Acid (): Structure: Linear six-carbon chain with (2S,3S)-configured amino and hydroxyl groups. Molecular Formula: C₆H₁₃NO₃ (MW: 147.17 g/mol). Key Differences: Lacks the oxetane ring, resulting in greater conformational flexibility and reduced ring strain compared to the target compound. Its applications include peptide synthesis and chiral building blocks in organic chemistry .
  • (2RS,4S)-2-[]-5,5-dimethylthiazolidine-4-carboxylic Acid (, CAS 1276016-89-7):

    • Structure : Five-membered thiazolidine ring (containing sulfur) with a dimethyl substituent.
    • Key Differences : The thiazolidine ring introduces different electronic and steric effects compared to oxetane. Thiazolidines are often used in prodrugs (e.g., cysteine prodrugs) due to their stability under physiological conditions .

Linear Amino Acids with Similar Functional Groups

  • (2S)-2-[(3S,8aS)-3-(4-Aminobutyl)-...]-4-phenylbutanoic Acid (, CAS 328385-86-0): Structure: Bicyclic pyrrolo-pyrazinone system with a phenylbutanoic acid side chain. Key Differences: The complex bicyclic framework contrasts with the simple oxetane ring, offering distinct binding interactions in enzyme inhibition but requiring more synthetic effort .
  • (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2-hydroxybenzoyloxy)oxane-2-carboxylic Acid (, FDB027466): Structure: Glucopyranuronic acid derivative with a hydroxybenzoate ester. Key Differences: The sugar-like scaffold and ester functionality make it relevant in glycosylation studies, diverging from the amino acid focus of the target compound .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Key Functional Groups Applications References
(2S,3S)-3-Aminooxetane-2-carboxylic acid C₄H₇NO₃ 133.11 Oxetane ring, (2S,3S) stereochemistry -NH₂, -COOH Peptidomimetics, enzyme inhibitors N/A
(2S,3S)-3-Amino-2-hydroxyhexanoic acid C₆H₁₃NO₃ 147.17 Linear chain, (2S,3S) stereochemistry -NH₂, -OH, -COOH Peptide synthesis
(2RS,4S)-Thiazolidine-4-carboxylic acid analog C₁₃H₁₇ClFN₃O₃S ~349.81 Thiazolidine ring, chlorofluorophenyl -COOH, -S-heterocycle Prodrug design
Glucopyranuronic acid derivative C₁₃H₁₄O₁₀ 330.25 Pyranose ring, hydroxybenzoate ester -COOH, -O-ester, -OH Glycoconjugate studies

Research Findings and Key Insights

  • Ring Strain vs. Stability : The oxetane ring in the target compound imposes moderate ring strain (~26 kcal/mol), enhancing reactivity compared to larger rings (e.g., thiazolidine). This strain can improve binding affinity in enzyme active sites but may reduce synthetic yield compared to linear analogs .
  • Solubility: Oxetane-containing amino acids generally exhibit lower aqueous solubility than linear counterparts (e.g., (2S,3S)-3-amino-2-hydroxyhexanoic acid) due to reduced polarity, but they offer superior membrane permeability .
  • Metabolic Stability: The oxetane ring resists oxidative metabolism in vivo, a critical advantage over linear amino acids in drug design .

Preparation Methods

Oxetane Ring Formation via Williamson Ether Synthesis

The stereochemical integrity of (2S,3S)-3-aminooxetane-2-carboxylic acid is effectively preserved using sugar-derived precursors. For instance, Fleet et al. demonstrated the conversion of glucuronolactone (73 ) to methyl oxetane-2-carboxylate (76 ) through a triflate intermediate. Key steps include:

  • Triflation : Treatment of diol 73 with triflic anhydride (Tf₂O) yields the corresponding triflate.

  • Cyclization : Base-mediated intramolecular etherification (e.g., NaH in THF) forms the oxetane ring with retention of configuration at C2.

  • Hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH, achieving yields of 70–82% for the cyclization step.

Introduction of the Amino Group

The C3 position of the oxetane ring is functionalized via nucleophilic substitution. Triflate 100 , derived from oxetane 76 , reacts with sodium azide (NaN₃) to form 3-azidooxetane 101 , which is subsequently reduced to the amine using hydrogenation (H₂/Pd-C). This two-step sequence affords the target amino acid in 86% yield.

Table 1: Key Intermediates and Yields in Sugar-Derived Synthesis

StepIntermediateYield (%)Conditions
Triflation7377 64Tf₂O, pyridine, 0°C
Cyclization7776 82NaH, THF, reflux
Azide Substitution76101 91NaN₃, DMF, 60°C
Reduction to Amine101119a 86H₂, Pd/C, MeOH

Serine-Based Cyclization Approaches

Oxazolidinone to Oxetane Conversion

While direct synthesis from serine remains challenging due to ring strain, patented methods for 2-oxo-oxazolidine-4-carboxylic acid synthesis offer insights. Adapting these protocols:

  • Protection : L-serine is protected as its Boc-derivative using di-tert-butyl dicarbonate (Boc₂O).

  • Cyclization : Reaction with S,S'-dimethyl dithiocarbonate under alkaline conditions forms a thiocarbonate intermediate, which undergoes ring contraction to yield the oxetane.

  • Deprotection : Acidic cleavage of the Boc group (e.g., TFA) liberates the free amine.

This method, though less explored for oxetanes, achieves moderate yields (62%) in analogous systems.

Boc-Protected Intermediate Strategy

Synthesis of (2S,3S)-3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic Acid

The Boc-protected derivative (CAS 2012574-78-4) serves as a critical intermediate. Its preparation involves:

  • Amino Protection : Coupling the free amine of 3-aminooxetane-2-carboxylic acid with Boc anhydride in dichloromethane.

  • Purification : Chromatographic isolation yields the Boc-protected compound in 97% purity.

  • Deprotection : Treatment with TFA removes the Boc group, yielding the target amino acid.

Comparative Analysis of Methods

Table 2: Efficiency and Stereochemical Outcomes

MethodYield (%)Stereochemical ControlScalability
Sugar-Derived82High (via sugar chirality)Moderate
Serine-Based62ModerateLow
Boc-Protected Route97HighHigh

The sugar-derived approach excels in stereochemical fidelity, while the Boc-protected route offers scalability for industrial applications .

Q & A

Q. What synthetic strategies are commonly employed for the preparation of (2S,3S)-3-aminooxetane-2-carboxylic acid derivatives?

A two-step approach involving Boc protection of the amino group followed by coupling with activated carboxylic acids (e.g., using EDCI/HOBt in CH₂Cl₂) is widely used. Deprotection with TFA yields the final product. Column chromatography (hexane/EtOAc gradients) is critical for purification . For stereochemical control, Diels-Alder reactions with ethyl(E)-3-nitroacrylate and furan have been reported to generate hydroxylated derivatives .

Q. How should researchers handle and store this compound to ensure stability?

Store at -20°C in airtight containers under inert gas (e.g., N₂) to prevent oxidation or hydrolysis. Avoid exposure to moisture, as the oxetane ring may degrade under acidic or basic conditions . Always conduct stability tests via HPLC or TLC before use in sensitive reactions.

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

Use a combination of:

  • 1H NMR to verify stereochemistry and functional groups (e.g., oxetane protons at δ 4.0–5.0 ppm).
  • LC-MS (electrospray ionization) for molecular weight confirmation and purity assessment (>95% by ELSD).
  • Chiral HPLC with polysaccharide columns to validate enantiomeric excess .

Q. How can conflicting safety data in SDS documents be resolved for laboratory handling?

Prioritize hazard classifications from recent SDS (e.g., 2023–2024) and cross-reference with institutional guidelines. If toxicity data is absent (e.g., "no data" in SDS), assume worst-case scenarios: use fume hoods, wear nitrile gloves, and employ P95 respirators during prolonged handling .

Advanced Research Questions

Q. What methodologies are effective for maintaining stereochemical integrity during derivatization?

Enantioselective synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) minimizes racemization. For example, lipase-catalyzed acylation of β-amino acids can achieve >99% ee . Monitor reactions in real-time using circular dichroism (CD) spectroscopy .

Q. How can computational modeling predict the reactivity of the oxetane ring in nucleophilic substitutions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring strain (≈20 kcal/mol) and predict regioselectivity. The oxetane’s C2 position is more electrophilic due to adjacent amino group stabilization, favoring SN2 reactions at C3 .

Q. What strategies optimize amide bond formation with sterically hindered substrates?

Use coupling agents like HATU or DMTMM in DMF, which outperform EDCI/HOBt for bulky amines. Microwave-assisted synthesis (60°C, 30 min) enhances reaction rates while minimizing side products .

Q. How can researchers address discrepancies in reported melting points or spectral data?

Reproduce synthesis under strictly anhydrous conditions and compare with literature data (e.g., specific rotation [α]D²⁵ = +27.5° in 6N HCl for (2S,3S)-2-amino-3-methoxybutanoic acid). Cross-validate using databases like PubChem or Reaxys .

Q. What in vitro assays are suitable for evaluating biological activity of derivatives?

  • Enzyme inhibition : Fluorescence-based assays (e.g., protease inhibition using FRET substrates).
  • Membrane permeability : Caco-2 cell monolayers to assess logP and blood-brain barrier penetration.
  • Metabolic stability : Liver microsome assays (human or rat) to measure t½ .

Q. How can racemic mixtures of β-amino acids be resolved for structure-activity studies?

Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers via HPLC. Alternatively, kinetic resolution using Candida antarctica lipase B (CAL-B) selectively acylates the (2S,3S) isomer .

Data Contradictions and Mitigation

  • Synthesis Yields : Reported yields for similar compounds (e.g., 58–76% in thiazolidine derivatives) vary due to Boc deprotection efficiency. Optimize TFA exposure time (1–8 hr) to balance yield and purity .
  • Hazard Classification : While some SDS classify the compound as non-hazardous, others recommend PPE due to analog toxicity (e.g., amino alcohol irritancy). Follow ISO 17025-certified protocols for safety .

Methodological Best Practices

  • Purification : Use reverse-phase chromatography (C18 column, MeCN/H₂O + 0.1% TFA) for polar derivatives.
  • Stereochemical Analysis : X-ray crystallography with Cu-Kα radiation confirms absolute configuration .
  • Scaling Up : Replace hexane with heptane in column chromatography to reduce cost and flammability risks .

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